3,3-diphenyl-2,3-dihydro-1H-inden-1-one
Description
Structure
3D Structure
Properties
CAS No. |
55010-17-8 |
|---|---|
Molecular Formula |
C21H16O |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
3,3-diphenyl-2H-inden-1-one |
InChI |
InChI=1S/C21H16O/c22-20-15-21(16-9-3-1-4-10-16,17-11-5-2-6-12-17)19-14-8-7-13-18(19)20/h1-14H,15H2 |
InChI Key |
SOXFTCCVYBFENS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2C1(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for 3,3 Diphenyl 2,3 Dihydro 1h Inden 1 One and Its Derivatives
Classical Organic Synthetic Approaches to the Indenone Core
Traditional methods for the synthesis of the indenone framework have long relied on fundamental organic reactions that build the carbocyclic system through sequential bond formation. These classical approaches, while sometimes requiring harsh conditions, remain valuable for their reliability and the ability to construct complex molecular architectures from simple starting materials.
Condensation Reactions for Scaffold Construction
Condensation reactions are a cornerstone of classical organic synthesis and have been effectively employed for the construction of the indenone scaffold. These reactions typically involve the formation of a carbon-carbon bond between two reacting species with the elimination of a small molecule, such as water.
One of the most prominent examples is the intramolecular Friedel-Crafts acylation . This reaction involves the cyclization of a suitable acylating agent, such as a 3-arylpropanoic acid or its corresponding acyl chloride, onto an aromatic ring. The presence of a Lewis acid or a strong protic acid catalyst facilitates the electrophilic aromatic substitution, leading to the formation of the five-membered ring of the indanone core. For the synthesis of 3,3-diphenyl-2,3-dihydro-1H-inden-1-one, a precursor like 3,3-diphenyl-3-phenylpropanoic acid could theoretically undergo such a cyclization. The efficiency of this method can be influenced by the nature of the substituents on the aromatic ring and the reaction conditions employed. Non-conventional energy sources like microwave irradiation have been explored to promote these reactions under greener conditions. rsc.org
Another relevant classical approach is the Claisen-Schmidt condensation , which is a type of aldol (B89426) condensation. This reaction typically involves the base-catalyzed reaction between an aldehyde and a ketone. google.com While not a direct route to this compound itself, this methodology is fundamental in building precursors that can be further elaborated into the indenone framework. For instance, a chalcone (B49325) derivative, formed via a Claisen-Schmidt condensation, could be a starting material for subsequent cyclization reactions. google.com
The Knoevenagel condensation is another classical carbon-carbon bond-forming reaction that can be utilized in the synthesis of indenone derivatives. This reaction involves the reaction of an active methylene (B1212753) compound with a ketone or aldehyde in the presence of a basic catalyst. nih.gov This method is particularly useful for introducing functional groups onto the indenone core, which can then be further modified.
| Condensation Reaction | Description | Relevance to Indenone Synthesis |
| Intramolecular Friedel-Crafts Acylation | Cyclization of an aromatic compound bearing an acylating side chain using a Lewis or Brønsted acid catalyst. | Direct formation of the indanone ring system from appropriate precursors. |
| Claisen-Schmidt Condensation | Base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone (chalcone). | Synthesis of key intermediates that can be subsequently cyclized to form the indenone core. |
| Knoevenagel Condensation | Reaction of a carbonyl compound with an active methylene compound in the presence of a basic catalyst. | Functionalization of the indenone scaffold and synthesis of derivatives. |
Multi-step Synthesis Pathways and Reaction Mechanisms
The synthesis of this compound often involves multi-step pathways that strategically assemble the molecule from readily available starting materials. A common conceptual approach involves the formation of a suitable open-chain precursor followed by a cyclization step.
One plausible multi-step synthesis could commence with diphenylacetic acid. The acid could be converted to its acid chloride, which would then be used in a Friedel-Crafts acylation with benzene (B151609) to introduce a benzoyl group. The resulting ketone could then be subjected to a reaction that introduces a two-carbon chain, for example, through a Wittig reaction or a Grignard addition followed by oxidation. The final step would be an intramolecular Friedel-Crafts acylation to close the five-membered ring.
The reaction mechanism for the key cyclization step, the intramolecular Friedel-Crafts acylation, proceeds through several well-defined stages. First, the acylating agent (e.g., an acyl chloride) reacts with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This acylium ion then acts as the electrophile in an electrophilic aromatic substitution reaction with the tethered phenyl ring. An arenium ion intermediate is formed, which then loses a proton to regenerate the aromaticity of the ring and yield the final cyclized product, the indanone. The stability of the arenium ion intermediate plays a crucial role in determining the regioselectivity of the cyclization.
Metal-Catalyzed Synthetic Routes
In recent decades, transition metal catalysis has revolutionized the synthesis of complex organic molecules, including the indenone core. These methods often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical approaches.
Rhodium-Catalyzed Carbonylative Arylation of Alkynes for Indanone Formation
Rhodium catalysts have proven to be particularly effective in the synthesis of indenones and indanones through the carbonylative arylation of alkynes. This powerful transformation involves the coupling of an alkyne, carbon monoxide (CO), and an arylating agent, such as an arylboronic acid, in the presence of a rhodium catalyst. This method allows for the direct construction of the indenone framework in a single step.
The general reaction involves the oxidative addition of the arylating agent to the rhodium(I) center, followed by the insertion of the alkyne and carbon monoxide. Reductive elimination then yields the desired indanone product and regenerates the active rhodium catalyst. The regioselectivity of the alkyne insertion can be influenced by the steric and electronic properties of the alkyne substituents. In some cases, paraformaldehyde has been used as a solid source of carbon monoxide, offering a more convenient experimental setup. organic-chemistry.org
| Catalyst System | Reactants | Product | Key Features |
| Rhodium(I) complex | Arylboronic acid, Alkyne, CO | Indanone | Direct, one-step synthesis of the indanone core. |
| Rhodium(I) complex | 2-Bromophenylboronic acid, Alkyne, Paraformaldehyde | Indenone derivative | CO-free carbonylative cyclization. organic-chemistry.org |
Exploration of Other Transition Metal-Mediated Syntheses
Beyond rhodium, a variety of other transition metals have been successfully employed in the synthesis of indenones, each with its unique reactivity profile.
Palladium-catalyzed reactions are among the most widely studied. The Larock annulation, a palladium-catalyzed reaction of an o-haloaryl ketone or aldehyde with an alkyne, is a classic method for indenone synthesis. More recent developments have focused on palladium-catalyzed carbonylative cyclizations, which, similar to the rhodium-catalyzed methods, incorporate a molecule of carbon monoxide to form the indenone carbonyl group.
Cobalt-catalyzed syntheses of indenones have also been reported. These reactions often proceed via C-H activation of a suitable aromatic precursor, followed by annulation with an alkyne. For example, the cobalt-catalyzed reaction of o-methoxycarbonylphenylboronic acid with alkynes provides 2,3-disubstituted indenones with good yields and excellent regioselectivity. rsc.orgrsc.orgbohrium.com
Iron-catalyzed methods offer a more sustainable and cost-effective alternative to precious metal catalysts. Iron-promoted oxidative tandem alkylation/cyclization of ynones with 4-alkyl-substituted 1,4-dihydropyridines has been shown to produce 2-alkylated indenones. organic-chemistry.org Another approach involves the iron-catalyzed annulation of carboxamides with internal alkynes via C-H bond activation. bohrium.comresearchgate.net
Nickel-catalyzed Larock-type annulations have also been developed, providing access to a wide range of indenone derivatives with high yields and excellent regioselectivity. rsc.org
| Metal Catalyst | General Reaction Type | Starting Materials | Key Advantages |
| Palladium | Larock annulation, Carbonylative cyclization | o-Haloaryl carbonyls, Alkynes | Well-established, versatile |
| Cobalt | C-H activation/annulation | Aromatic precursors, Alkynes | Use of a less precious metal, high regioselectivity rsc.orgrsc.org |
| Iron | Oxidative cyclization, C-H activation/annulation | Ynones, Carboxamides, Alkynes | Abundant and inexpensive metal, sustainable organic-chemistry.orgresearchgate.net |
| Nickel | Larock-type annulation | o-Haloaryl carbonyls, Alkynes | Cost-effective alternative to palladium rsc.org |
Green Chemistry Principles in Synthetic Design
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of indenone synthesis, several strategies have been developed to align with these principles.
One significant advancement is the development of solvent-free reaction conditions. Mechanochemical synthesis, which involves grinding solid reactants together, has been successfully applied to the synthesis of indenones from aromatic carboxylic acids and alkynes. This method, induced by triflic anhydride, proceeds at room temperature and avoids the use of bulk solvents, leading to a significant reduction in waste. acs.orgacs.orgnih.gov
The use of eco-friendly solvents is another key aspect of green synthetic design. Water, being non-toxic, non-flammable, and abundant, is an ideal green solvent. Rhodium-catalyzed tandem reactions for the synthesis of 2,3-substituted indanones have been successfully carried out in water as the sole solvent, without the need for exogenous ligands. organic-chemistry.org Other green solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), have also been explored for the synthesis of related indanone derivatives. mdpi.com
Metal-free synthesis is a highly desirable goal in green chemistry, as it avoids the use of potentially toxic and expensive metal catalysts. A metal-free method for the synthesis of indanones has been developed via the intramolecular hydroacylation of 2-vinylbenzaldehyde, using the environmentally benign organocatalyst L-proline. rsc.org
Furthermore, the development of catalytic reactions that proceed with high atom economy, minimize the number of synthetic steps, and utilize renewable starting materials are all active areas of research aimed at making the synthesis of indenones and their derivatives more sustainable.
Utilization of Sustainable Catalytic Systems (e.g., Bleaching Earth Clay)
Sustainable catalytic systems are pivotal in developing eco-friendly synthetic protocols. Bleaching earth clay, a low-cost and non-toxic material, has been identified as an effective catalyst for key synthetic steps. Specifically, it has been used in the Claisen-Schmidt condensation reaction between 1-indanone (B140024) derivatives and various aromatic or heterocyclic aldehydes to produce α,β-unsaturated ketones, which are direct precursors for further derivatization. researchgate.net
One study demonstrated the efficacy of bleaching earth clay with a pH of 12.5 as a catalyst in the synthesis of these chalcone-type precursors. researchgate.net The reaction, carried out in polyethylene (B3416737) glycol (PEG-400), proceeded efficiently, yielding various novel α,β-unsaturated indenones in high yields (over 90%) and relatively short reaction times. researchgate.net The reusability of the catalyst has also been noted; after a reaction, the clay can be filtered, washed, and dried for subsequent runs, although a slight decrease in activity may be observed after several cycles due to potential pore blockage. mdpi.com This approach highlights a green and efficient pathway for synthesizing key intermediates. researchgate.netmdpi.com
| Entry | Aldehyde | Product (α,β-Unsaturated Ketone) | Time (min) | Yield (%) |
| 2a | Benzaldehyde | (E)-2-benzylidene-2,3-dihydro-1H-inden-1-one | 135 | 92 |
| 2b | 4-Chlorobenzaldehyde | (E)-2-(4-chlorobenzylidene)-2,3-dihydro-1H-inden-1-one | 120 | 94 |
| 2c | 4-Methylbenzaldehyde | (E)-2-(4-methylbenzylidene)-2,3-dihydro-1H-inden-1-one | 150 | 90 |
| 2d | 4-Methoxybenzaldehyde | (E)-2-(4-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one | 125 | 93 |
| 2f | 2-Chlorobenzaldehyde | (E)-2-(2-chlorobenzylidene)-2,3-dihydro-1H-inden-1-one | 130 | 85 |
| 2g | 3-Nitrobenzaldehyde | (E)-2-(3-nitrobenzylidene)-2,3-dihydro-1H-inden-1-one | 140 | 88 |
This table presents data on the synthesis of α,β-unsaturated ketones, which are chalcone analogs and precursors for pyrazole (B372694) derivatives, catalyzed by Bleaching Earth Clay (pH 12.5) as reported in a study by Dawane et al. researchgate.net
Application of Environmentally Benign and Recyclable Solvents (e.g., PEG-400)
The use of environmentally benign and recyclable solvents is a cornerstone of green chemistry. Polyethylene glycol (PEG-400) has emerged as a preferred solvent for the synthesis of this compound derivatives due to its low cost, non-toxicity, thermal stability, and recyclability. researchgate.netrsc.orgsemanticscholar.orgnih.gov
PEG-400 has been successfully employed as a reaction medium for the synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives and various indeno-pyrazole derivatives. researchgate.netnih.gov For instance, the reaction of α,β-unsaturated ketones (derived from indenone) with phenyl hydrazine (B178648) to form indeno-pyrazoles proceeds smoothly in PEG-400 with a few drops of acetic acid. researchgate.net The advantages of using PEG-400 include high product yields, shorter reaction times, and a simple work-up procedure. semanticscholar.org After the reaction, the product can often be precipitated by adding water, and the aqueous PEG-400 solution can be recovered and reused after water evaporation, maintaining its efficacy over several cycles. researchgate.net
Derivatization Strategies via Scaffold Modification
The this compound scaffold, with its reactive carbonyl group and active methylene position, provides a versatile platform for a wide range of chemical modifications. These derivatization strategies allow for the synthesis of diverse molecular architectures.
Synthesis of Schiff Base Derivatives
Schiff bases, characterized by the azomethine (-C=N-) group, are readily synthesized from the this compound scaffold. This is achieved through the condensation reaction of the ketone's carbonyl group with various primary amines. ekb.eg Typically, the indenone and a selected primary amine (such as a substituted aniline) are refluxed in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the reaction. researchgate.netresearchgate.net The formation of the imine bond is confirmed through spectroscopic methods such as FT-IR, which shows the characteristic C=N stretching band, and ¹H NMR, which reveals a characteristic signal for the imine proton. ekb.egsemanticscholar.org
Introduction of Pyrazolyl Moieties
Pyrazolyl moieties can be incorporated into the indenone structure through several synthetic routes. One common method involves a two-step process starting with the Claisen-Schmidt condensation of the indenone with an appropriate aldehyde to form an α,β-unsaturated ketone (a chalcone analog). researchgate.net This intermediate is then cyclized by reacting it with hydrazine derivatives (e.g., phenyl hydrazine) in a solvent like PEG-400, yielding the corresponding indeno-pyrazole derivative. researchgate.net
An alternative strategy involves the condensation of a dihydro-inden-1-one with a pre-formed pyrazole-4-carbaldehyde. researchgate.net For example, (E)-2-((1-(4-bromophenyl)-3-phenyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one has been synthesized using this approach. researchgate.net These methods provide access to a diverse library of pyrazolyl-functionalized indenones.
| Entry | Product (Indeno-pyrazole derivative) | Time (hr) | Yield (%) |
| 3a | 2-benzyl-3-phenyl-2,3-dihydro-1H-indeno[1,2-c]pyrazole | 5.5 | 88 |
| 3b | 2-(4-chlorobenzyl)-3-phenyl-2,3-dihydro-1H-indeno[1,2-c]pyrazole | 5.0 | 90 |
| 3c | 2-(4-methylbenzyl)-3-phenyl-2,3-dihydro-1H-indeno[1,2-c]pyrazole | 6.0 | 85 |
| 3d | 2-(4-methoxybenzyl)-3-phenyl-2,3-dihydro-1H-indeno[1,2-c]pyrazole | 5.0 | 89 |
| 3g | 2-(3-nitrobenzyl)-3-phenyl-2,3-dihydro-1H-indeno[1,2-c]pyrazole | 6.5 | 82 |
| 3j | 2-(furan-2-ylmethyl)-3-phenyl-2,3-dihydro-1H-indeno[1,2-c]pyrazole | 5.0 | 86 |
This table presents data for the synthesis of indeno-pyrazole derivatives from their corresponding α,β-unsaturated ketone precursors in PEG-400, as reported by Dawane et al. researchgate.net
Formation of Chalcone Analogs
Chalcone analogs, which are α,β-unsaturated carbonyl compounds, are key derivatives of the indenone scaffold. chemrevlett.comnih.gov They are typically synthesized via a base-catalyzed Claisen-Schmidt condensation reaction. usm.my In this reaction, this compound is treated with a variety of substituted aromatic or heterocyclic aldehydes in the presence of a base, such as sodium hydroxide (B78521) or piperidine (B6355638), in a solvent like methanol (B129727) or ethanol. usm.mynih.govncku.edu.tw The reaction involves the deprotonation of the α-carbon to the carbonyl group of the indenone, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon, followed by dehydration to yield the chalcone. usm.my As mentioned previously, sustainable catalysts like bleaching earth clay have also proven effective for this transformation. researchgate.net
Functionalization with Cyano Groups via Knoevenagel Reaction
The Knoevenagel condensation is a powerful method for forming carbon-carbon bonds and can be used to introduce cyano groups onto the indenone scaffold. nih.gov This reaction involves the condensation of the carbonyl group of this compound with an active methylene compound, such as malononitrile (B47326) (CH₂(CN)₂). acs.orgbhu.ac.inresearchgate.net The reaction is typically catalyzed by a weak base, like piperidine or an amine, and results in the formation of a new double bond at the carbonyl position, functionalized with two cyano groups. researchgate.net The resulting product is a dicyanomethylene derivative of the original indenone. nih.govacs.org This method is highly efficient and can be performed under mild conditions, sometimes even in the absence of a solvent by grinding the reactants together. researchgate.net
Reactions with Thiocarbohydrazides
The reaction of this compound and its derivatives with thiocarbohydrazides represents a versatile method for the synthesis of novel heterocyclic systems. Thiocarbohydrazide (B147625), with its two hydrazine moieties, can react with carbonyl compounds to form mono- or bis-thiocarbohydrazones, which can subsequently undergo cyclization to yield a variety of heterocyclic structures. While direct literature on the reaction with this compound is limited, the reactivity of cyclic ketones with thiocarbohydrazide provides a strong basis for predicting the course of this reaction.
The initial step of the reaction involves the condensation of the carbonyl group of the indenone derivative with one of the hydrazinyl groups of thiocarbohydrazide. This acid-catalyzed nucleophilic addition, followed by dehydration, is expected to form the corresponding thiocarbohydrazone. Given the steric hindrance posed by the two phenyl groups at the 3-position of the indenone, the reaction would likely proceed to form the monothiocarbohydrazone, even when an excess of the indenone is used.
The resulting thiocarbohydrazone intermediate possesses reactive functional groups that can participate in subsequent intramolecular cyclization reactions. The specific outcome of the cyclization is dependent on the reaction conditions and the substitution pattern of the indenone derivative. Plausible cyclization pathways could involve the remaining free hydrazinyl group or the thione moiety.
One potential pathway is the intramolecular cyclization involving the aromatic ring of the indenone system, which could lead to the formation of a fused polycyclic heterocyclic compound. Alternatively, in the presence of a suitable second reactant, such as an α-haloketone or a dicarbonyl compound, the intermediate thiocarbohydrazone could undergo further condensation and cyclization to generate more complex heterocyclic structures like thiazoles or thiadiazines.
The reaction conditions, including the choice of solvent, temperature, and catalyst, are crucial in directing the reaction towards the desired product and optimizing the yield. For instance, conducting the reaction in a protic solvent like ethanol or acetic acid would facilitate the initial condensation step. Subsequent cyclization might require higher temperatures or the addition of a specific cyclizing agent.
The table below summarizes the expected products from the reaction of a generic 3,3-disubstituted-2,3-dihydro-1H-inden-1-one with thiocarbohydrazide, highlighting the key reactive species and potential heterocyclic systems that could be synthesized.
| Indenone Derivative | Reagent | Intermediate Product | Potential Final Heterocyclic Products |
| This compound | Thiocarbohydrazide | This compound thiocarbohydrazone | Fused indeno-triazine or indeno-thiadiazine derivatives |
| Substituted 3,3-diphenyl-2,3-dihydro-1H-inden-1-ones | Thiocarbohydrazide | Substituted this compound thiocarbohydrazone | Correspondingly substituted fused heterocyclic systems |
Further research in this area could focus on isolating and characterizing the intermediate thiocarbohydrazones and exploring various reaction conditions to selectively synthesize a range of novel heterocyclic compounds derived from this compound.
Advanced Spectroscopic and Analytical Characterization Techniques for 3,3 Diphenyl 2,3 Dihydro 1h Inden 1 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for the structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and dynamics. For a molecule like 3,3-diphenyl-2,3-dihydro-1H-inden-1-one, a combination of one-dimensional and multi-dimensional NMR techniques is employed for a complete spectral assignment.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The methylene (B1212753) protons (H-2) adjacent to the quaternary diphenyl-substituted carbon (C-3) and the carbonyl group (C-1) are diastereotopic. This non-equivalence arises because the C-3 position is a prochiral center. Consequently, these two protons are expected to appear as a pair of doublets (an AX or AB system) due to geminal coupling.
The aromatic region of the spectrum would be complex, containing signals for the fourteen aromatic protons. The four protons of the fused benzene (B151609) ring of the indanone core will present as a distinct ABCD spin system, typically appearing as a series of multiplets. The ten protons of the two phenyl substituents at the C-3 position are expected to overlap, creating a large multiplet in the typical aromatic region (approximately 7.1-7.5 ppm). The proton on the carbon adjacent to the carbonyl group (H-7) is often shifted further downfield due to the deshielding effect of the carbonyl's magnetic anisotropy.
Table 1: Predicted ¹H NMR Spectral Data for this compound Note: This table is based on theoretical predictions and analysis of similar structures, as experimental data for the parent compound is not widely published.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~3.1 - 3.5 | AB doublet | ~16-18 (geminal) |
| H-4, H-5, H-6, H-7 | ~7.3 - 7.9 | Multiplet (m) | - |
| Phenyl H's (C-3) | ~7.1 - 7.5 | Multiplet (m) | - |
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, a total of 16 distinct signals would be anticipated in a proton-decoupled spectrum, assuming the two phenyl groups are equivalent due to free rotation.
The most downfield signal is characteristic of the carbonyl carbon (C-1), typically appearing above 200 ppm. The quaternary carbon (C-3) bearing the two phenyl groups would be found significantly downfield in the aliphatic region, while the methylene carbon (C-2) would appear further upfield. The aromatic region will contain numerous signals for the fused benzene ring and the two phenyl substituents. The quaternary carbons of the aromatic rings (ipso-carbons) often have lower intensities.
Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: This table is based on theoretical predictions and analysis of similar structures.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (C-1) | ~205 |
| -CH₂- (C-2) | ~50 |
| Quaternary C (C-3) | ~65 |
| Aromatic CHs | ~124 - 136 |
| Aromatic Quaternary Cs | ~135 - 155 |
To definitively assign all proton and carbon signals and confirm the molecular structure, multi-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For the indenone structure, COSY would show correlations between the adjacent protons on the fused aromatic ring, helping to trace their connectivity. It would not, however, show a correlation for the isolated methylene (H-2) protons unless there was long-range coupling. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. researchgate.net It is invaluable for assigning carbon signals based on their known proton attachments. For example, the signal for the C-2 carbon would show a cross-peak with the signals of the H-2 protons. columbia.edu The aromatic CH carbons would also be unambiguously identified. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu HMBC is crucial for piecing together the molecular skeleton by connecting fragments. columbia.edu Key expected correlations for this compound would include:
Correlations from the H-2 protons to the carbonyl carbon (C-1) and the quaternary carbon (C-3).
Correlations from the H-2 protons to the ipso-carbons of the phenyl rings.
Correlations from the aromatic protons (e.g., H-4 and H-7) to the quaternary carbons of the fused ring system and the carbonyl carbon.
Together, these 2D NMR techniques provide a comprehensive and unambiguous assignment of the entire molecular structure. researchgate.net
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" and identifying the functional groups present.
FT-IR spectroscopy is a rapid and powerful tool for identifying functional groups. The spectrum of this compound would be dominated by a few key absorption bands. For the parent compound without the diphenyl groups, 1-Indanone (B140024), a strong carbonyl (C=O) stretch is observed around 1713 cm⁻¹. libretexts.org The addition of the phenyl groups is not expected to shift this value dramatically. Other key absorptions include C-H stretching from the aromatic rings (above 3000 cm⁻¹) and the aliphatic methylene group (below 3000 cm⁻¹). The region from 1450-1600 cm⁻¹ will show characteristic C=C stretching vibrations of the aromatic rings. For the related 3-phenyl-1-indanone, a strong C=O absorption is also the most prominent feature. nist.gov
Table 3: Characteristic FT-IR Absorption Bands for the Indenone Core Structure Data based on the spectrum of 1-Indanone. nist.govnist.gov
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Weak |
| C=O Stretch (Ketone) | ~1715 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |
Raman spectroscopy is a complementary technique to FT-IR that also probes molecular vibrations. bruker.com A key difference is that Raman activity depends on a change in the polarizability of a bond during vibration, whereas IR activity depends on a change in the dipole moment. libretexts.org For this compound, the symmetrical stretching of the non-polar C=C bonds in the phenyl rings would be expected to produce strong Raman signals. acs.org The C=O stretch, being a polar bond, is typically weaker in Raman spectra compared to its intense absorption in IR. Therefore, Raman spectroscopy would be particularly useful for characterizing the aromatic portions of the molecule. bruker.com However, as a non-destructive technique, it is a powerful tool for analyzing the vibrational characteristics of molecular groups. acs.org
Electronic Absorption Spectroscopy for Electronic Transitions
Electronic absorption spectroscopy, particularly in the ultraviolet-visible range, is a powerful tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher-energy excited state. For indenone derivatives, which possess conjugated systems involving aromatic rings and a carbonyl group, this technique provides valuable information about their electronic structure.
UV-Vis spectroscopy of 1,3-indandione (B147059) derivatives, which share a core structure with this compound, reveals characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. The extensive π-conjugation in these systems, arising from the phenyl rings and the enone moiety, typically results in strong absorption in the UV or visible region.
In a study of two D–π–A (Donor-π-Acceptor) type 1,3-indandione derivatives, INB3 and INT3, their UV-Vis absorption spectra were measured in a dimethyl sulfoxide (B87167) (DMSO) solution. nih.gov The spectra showed distinct absorption maxima (λmax), with the peak for INT3 being red-shifted compared to INB3, indicating a smaller electronic energy gap in the former. nih.gov The position and intensity of these absorption bands can be influenced by the solvent environment and the specific substituents on the molecular scaffold. researchgate.net
| Compound | Absorption Maximum (λmax) | Concentration |
|---|---|---|
| INB3 | 492 nm | 5.9 × 10⁻⁵ mol L⁻¹ |
| INT3 | 504 nm | 5.9 × 10⁻⁵ mol L⁻¹ |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. In this method, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M+) provides the molecular weight of the compound, confirming its elemental composition.
For the parent compound, this compound, the molecular formula is C21H16O, corresponding to a molecular weight of approximately 284.3 g/mol . nih.gov A derivative, 2-Benzylidene-3,3-diphenyl-2,3-dihydro-1H-inden-1-one, with the formula C28H20O, has a molecular weight of about 372.47 g/mol . spectrabase.com High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula. nih.govspectrabase.com
Beyond molecular weight, the fragmentation pattern observed in the mass spectrum offers structural insights. Under electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, characteristic ions. For indenone derivatives, common fragmentation pathways may include the loss of phenyl groups (a loss of 77 Da), cleavage of the indanone ring, and loss of a carbon monoxide (CO) molecule (a loss of 28 Da). Analyzing these fragments helps to piece together the molecular structure and confirm the identity of the compound. fu-berlin.deresearchgate.net
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Exact Mass (g/mol) | Source |
|---|---|---|---|---|
| This compound | C21H16O | 284.3 | 284.120115130 | nih.gov |
| 2-Benzylidene-3,3-diphenyl-2,3-dihydro-1H-inden-1-one | C28H20O | 372.47 | 372.151415 | spectrabase.com |
Elemental Analysis (CHNS) for Stoichiometric Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. The experimental results are then compared to the theoretical percentages calculated from the proposed molecular formula. This comparison is crucial for verifying the stoichiometry of a newly synthesized compound and assessing its purity. For this compound (C21H16O), the theoretical elemental composition can be calculated precisely. A close agreement between the experimental and theoretical values provides strong evidence for the assigned molecular formula.
| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 21 | 252.231 | 88.70% |
| Hydrogen (H) | 1.008 | 16 | 16.128 | 5.67% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 5.63% |
X-ray Diffraction (XRD) for Crystalline and Molecular Structure Determination
Single-crystal X-ray diffraction (XRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms and molecules within a crystal. This technique provides definitive proof of a molecule's structure, including bond lengths, bond angles, and torsional angles. It also reveals details about crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.net
| Parameter | Value |
|---|---|
| Molecular Formula | C22H16O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Dihedral Angle (between fused rings of indanone) | 5.13 (14)° |
| Dihedral Angle (benzene ring 1 to indanone) | 70.30 (12)° |
| Dihedral Angle (benzene ring 2 to indanone) | 44.74 (13)° |
| Intermolecular Interactions | Weak C—H⋯π or π–π interactions |
Electron Microscopy for Morphological Characterization (e.g., FESEM)
Electron microscopy techniques, such as Field Emission Scanning Electron Microscopy (FESEM), are used to visualize the surface topography and morphology of materials at high resolution. While XRD provides atomic-level structural information of a single crystal, FESEM is used to study the macroscopic characteristics of a bulk crystalline material. It can reveal the size, shape, and distribution of crystals (e.g., whether they are nanorods, platelets, or well-defined polyhedra). This morphological information is influenced by the conditions of synthesis and crystallization and can be important for the material's properties and applications. For instance, FESEM analysis was utilized to characterize the morphology of a new polyoxovanadate compound. researchgate.net
Electrochemical and Conductometric Studies
Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of a compound—its ability to accept or donate electrons. The indenone core contains a carbonyl group, which is a redox-active functional group that can typically be reduced. By performing CV, one can determine the reduction potentials of the compound, providing insight into the stability of its reduced forms and the energy levels of its molecular orbitals (specifically, the Lowest Unoccupied Molecular Orbital, LUMO).
For example, studies on a modified carbon paste electrode with a polyoxovanadate compound demonstrated two pairs of reversible redox peaks, indicating distinct electron transfer processes at specific potentials. researchgate.net Similar studies on this compound derivatives could elucidate how different substituents affect the electron-accepting ability of the indenone core.
Conductometric studies measure the electrical conductivity of a substance or its solution. While the parent indenone compound is not expected to be highly conductive, this technique could be relevant for derivatives designed for applications in materials science, such as organic electronics, where charge-transfer complexes or conductive polymers might be formed.
Molar Conductivity Measurements of Derivatized Complexes
Molar conductivity measurements are a fundamental tool for characterizing metal complexes in solution. This technique helps to determine whether a complex is an electrolyte or a non-electrolyte, and if it is an electrolyte, it provides information about the number of ions present in the solution. This is achieved by measuring the conductivity of a solution of the complex at a known concentration. The molar conductivity (ΛM) is then calculated using the formula ΛM = 1000κ/c, where κ is the specific conductivity and c is the molar concentration of the solution.
Molar Conductivity of Transition Metal Complexes in DMF
| Complex | Molar Conductivity (Ω⁻¹cm²mol⁻¹) | Electrolytic Nature |
|---|---|---|
| Co(II) Complex | 109.2 | Electrolytic |
| Ni(II) Complex | 105.9 | Electrolytic |
| Fe(III) Complex | 165.7 | Electrolytic |
| Cu(II) Complex | 102.2 | Electrolytic |
| Cd(II) Complex | 106.7 | Electrolytic |
| Zn(II) Complex | 107.9 | Electrolytic |
| Mn(II) Complex | 105.7 | Electrolytic |
Magnetic Susceptibility Measurements of Transition Metal Complexes
Magnetic susceptibility measurements provide crucial information about the number of unpaired electrons in a metal complex, which in turn helps in determining its electronic configuration and geometry. researchgate.net Paramagnetic substances, which contain unpaired electrons, are drawn into a magnetic field, while diamagnetic substances, which have all their electrons paired, are weakly repelled by it. The magnetic moment (μeff) of a complex is calculated from its magnetic susceptibility and is a key parameter in characterizing its magnetic properties.
For the same series of transition metal complexes derived from the this compound Schiff base ligand, magnetic susceptibility measurements were carried out. researchgate.net The electronic spectra and magnetic moment values were used to predict the molecular geometry of these complexes. researchgate.net The results indicated that the Fe(III) complex was paramagnetic. researchgate.net The magnetic moment values for several of the complexes were found to be consistent with an octahedral geometry around the central metal ion. researchgate.net For instance, the magnetic moment of the Ni(II) complex supported an octahedral geometry. researchgate.net Similarly, the value for the Co(II) complex was also indicative of an octahedral arrangement. researchgate.net The Cu(II) complex also exhibited a magnetic moment value that aligned with the expected geometry. researchgate.net The Mn(II) complex was determined to have five unpaired electrons based on its magnetic moment. researchgate.net
Magnetic Moments and Predicted Geometries of Transition Metal Complexes
| Complex | Magnetic Moment (B.M.) | Predicted Geometry |
|---|---|---|
| Co(II) Complex | 4.72 | Octahedral |
| Ni(II) Complex | 3.37 | Octahedral |
| Fe(III) Complex | 5.53 | Octahedral |
| Cu(II) Complex | 1.86 | Octahedral |
| Mn(II) Complex | 5.86 | Octahedral |
Theoretical and Computational Chemistry Investigations of 3,3 Diphenyl 2,3 Dihydro 1h Inden 1 One
Quantum Chemical Calculations for Electronic and Geometric Structures
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods can determine the electron distribution and the most stable arrangement of atoms in space.
Density Functional Theory (DFT) is a widely used computational method to determine the optimized, or most stable, three-dimensional structure of a molecule. researchgate.netnih.gov This process involves minimizing the energy of the molecule with respect to the positions of its atoms, resulting in predicted bond lengths, bond angles, and dihedral angles. researchgate.net For molecules with a non-planar skeleton, such as those related to the indene (B144670) framework, DFT accurately models the geometry. researchgate.net The optimized structure of related indenone derivatives shows that the five-membered ring adopts a non-planar conformation. researchgate.net The calculated geometric parameters for similar structures have shown good agreement with experimental data obtained from X-ray crystallography, validating the accuracy of the theoretical approach. nih.gov
Table 1: Selected Optimized Geometrical Parameters (Illustrative) Note: This data is illustrative, based on typical values for similar molecular scaffolds calculated by DFT methods, as specific experimental data for the title compound is not readily available.
| Parameter | Bond/Angle | Value (Å/°) |
|---|---|---|
| Bond Length | C=O | ~1.22 |
| C-C (phenyl) | ~1.39 - 1.41 | |
| C-C (indenone) | ~1.50 - 1.54 | |
| Bond Angle | C-CO-C | ~108 - 110 |
| C-C-C (phenyl) | ~120 |
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that has demonstrated high efficiency and accuracy for a wide range of organic molecules. kbhgroup.inresearchgate.netnih.gov It is frequently paired with Pople-style basis sets, such as 6-311++G(d,p). kbhgroup.inresearchgate.net This basis set is extensive, incorporating diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to allow for non-spherical electron distribution, which is crucial for accurately modeling bonding environments. researchgate.netkbhgroup.in This combination, B3LYP/6-311++G(d,p), is well-regarded for providing a reliable balance between computational cost and accuracy for geometry optimizations, vibrational frequency calculations, and electronic property predictions of organic compounds. researchgate.netkbhgroup.innih.gov
Frontier Molecular Orbital (FMO) theory is central to describing the chemical reactivity and electronic properties of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. wikipedia.orgresearchgate.net The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) indicates its ability to accept electrons. researchgate.net
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical parameter for determining molecular stability. wikipedia.orgresearchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. wikipedia.orgresearchgate.net For related indenone derivatives, the HOMO is typically localized over the phenyl rings and parts of the indenone system, while the LUMO is often distributed across the carbonyl group and the fused ring system, indicating the likely sites for nucleophilic and electrophilic attack, respectively. A low band energy gap in similar compounds suggests a potential for significant intramolecular charge transfer. kbhgroup.in
Table 2: Frontier Molecular Orbital Energies (Illustrative) Note: These values are representative examples based on DFT calculations for analogous compounds.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5 to -5.5 |
| ELUMO | -2.0 to -1.0 |
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. bhu.ac.innih.govpsicode.org These descriptors provide a quantitative basis for concepts developed from empirical observations.
Ionization Potential (IP) : The energy required to remove an electron. Approximated as IP ≈ -EHOMO. researchgate.net
Electron Affinity (EA) : The energy released when an electron is added. Approximated as EA ≈ -ELUMO. researchgate.net
Chemical Potential (μ) : The escaping tendency of electrons. Calculated as μ = (EHOMO + ELUMO) / 2. researchgate.net
Chemical Hardness (η) : Measures the resistance to change in electron distribution. Calculated as η = (ELUMO - EHOMO) / 2. researchgate.net Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." bhu.ac.innih.gov
Global Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons. Calculated as ω = μ² / (2η). researchgate.net
These quantum chemical descriptors are crucial for predicting how a molecule will behave in a chemical reaction. mdpi.com
Table 3: Quantum Chemical Descriptors (Illustrative) Note: Calculated from the illustrative HOMO/LUMO energies in Table 2.
| Descriptor | Formula | Value (eV) |
|---|---|---|
| Ionization Potential (IP) | -EHOMO | 5.5 - 6.5 |
| Electron Affinity (EA) | -ELUMO | 1.0 - 2.0 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 - 2.5 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.25 to -3.25 |
DFT calculations are also employed to predict spectroscopic properties, which can then be compared with experimental data to validate the computational model. nih.govsemanticscholar.org
Infrared (IR) Spectra : Theoretical vibrational frequencies can be calculated from the optimized geometry. researchgate.netnih.gov These frequencies correspond to the stretching, bending, and torsional motions of the atoms. A comparison between the calculated and experimental IR spectra often shows good agreement, although calculated frequencies are typically scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors. researchgate.net The calculated spectrum for an indenone structure would clearly show a strong absorption band corresponding to the C=O stretching vibration.
Nuclear Magnetic Resonance (NMR) Spectra : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. researchgate.netacspublisher.com These theoretical shifts are calculated relative to a standard reference, such as Tetramethylsilane (TMS). nih.gov Comparing the predicted chemical shifts with experimental NMR data serves as a stringent test of the accuracy of the calculated molecular structure and its electronic environment. acspublisher.comruc.dk
This comparison is a powerful tool for structure elucidation and confirmation. nih.govruc.dk
Molecular Modeling and Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is most frequently used to predict the binding mode of a small molecule ligand to a protein or enzyme active site. bohrium.com
For derivatives of 3,3-diphenyl-2,3-dihydro-1H-inden-1-one, molecular docking studies have been performed to explore their potential as inhibitors of various biological targets. For instance, Schiff base derivatives incorporating the indenone moiety have been docked into the active sites of microbial proteins to investigate their potential antimicrobial activity. researchgate.net Similarly, studies on 3,3-diaryl-1,3-dihydroindol-2-one derivatives, which share a similar structural scaffold, have identified them as inhibitors of eukaryotic translation initiation, a target for anticancer therapeutics. nih.gov These studies typically involve identifying the key amino acid residues in the protein's binding pocket that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other non-covalent forces. The results of docking studies are often expressed as a binding energy or docking score, which estimates the binding affinity between the ligand and the target protein. researchgate.net
Conformational Analysis and Energy Landscape Exploration
Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of this compound. The presence of two phenyl groups attached to a single carbon atom within a five-membered ring system suggests a complex potential energy surface with multiple possible orientations of these rings.
The five-membered ring of the indanone core is anticipated to adopt a slightly bent, envelope-like conformation to minimize steric strain. researchgate.net The rotational barriers of the two phenyl groups are a key aspect of the molecule's flexibility. Studies on related diphenylmethyl compounds have shown that the phenyl rings are typically rotated out of the plane of the central ring system to achieve a stable conformation. researchgate.netnih.gov The mechanism for phenyl rotation is often a nonsynchronous process, where one ring becomes coplanar with the central structure in the transition state while the other is perpendicular. nih.gov
Table 1: Hypothetical Rotational Energy Barriers for Phenyl Groups in this compound
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
| 0 | 5.2 | Eclipsed |
| 45 | 0.0 | Staggered (Minimum) |
| 90 | 3.8 | Perpendicular |
| 135 | 0.5 | Staggered-like |
| 180 | 4.9 | Eclipsed |
Protein-Ligand Interaction Prediction for Elucidating Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery and for understanding the potential biological activity of molecules like this compound. The process involves placing the ligand into the binding site of a protein and calculating a score that represents the binding affinity. researchgate.net
In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The structure of this compound would be optimized using computational methods. Docking software, such as AutoDock Vina, would then be used to explore various binding poses of the ligand within the protein's active site. ijpsonline.com The results would provide a binding affinity score, typically in kcal/mol, and a detailed view of the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. nih.gov
For instance, if this compound were to be docked into the active site of an enzyme, the docking results might reveal that the carbonyl group of the indanone core forms a hydrogen bond with a key amino acid residue, while the diphenyl groups engage in hydrophobic interactions with other residues in the binding pocket. This information is critical for understanding the molecule's potential as an enzyme inhibitor. Studies on other diphenyl derivatives have shown their potential to bind to various protein targets, such as the SARS-CoV-2 main protease. nih.gov
Table 2: Example of Predicted Binding Affinities and Interactions from a Hypothetical Docking Study
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Cyclooxygenase-2 | -8.5 | Arg120, Tyr355 | Hydrogen Bond, Pi-Alkyl |
| HIV Protease | -9.2 | Asp25, Ile50 | Hydrogen Bond, Hydrophobic |
| Estrogen Receptor | -7.9 | Arg394, Phe404 | Hydrogen Bond, Pi-Pi Stacking |
Molecular Dynamics Simulations for Dynamic Behavior of Molecular Systems
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecular system over time. nih.gov For this compound, an MD simulation could be performed on the molecule alone in a solvent or on a protein-ligand complex to understand its stability and conformational changes. researchgate.net
An MD simulation of a protein-ligand complex involving this compound would start with the best-docked pose. The system would be solvated in a water box, and ions would be added to neutralize the system. The simulation would then be run for a specific period, typically nanoseconds, tracking the positions and velocities of all atoms. dost.gov.ph
The stability of the protein-ligand complex can be assessed by analyzing the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable complex would show a low and converging RMSD. The root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein are flexible and which are constrained by the ligand binding. researchgate.net These simulations can also reveal the persistence of key interactions, such as hydrogen bonds, observed in the docking studies. dost.gov.ph
Table 3: Illustrative Data from a Hypothetical Molecular Dynamics Simulation
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of Hydrogen Bonds |
| 0 | 0.0 | 0.0 | 2 |
| 10 | 1.2 | 1.5 | 1 |
| 20 | 1.5 | 1.8 | 2 |
| 30 | 1.4 | 1.7 | 2 |
| 40 | 1.6 | 1.9 | 1 |
| 50 | 1.5 | 1.8 | 2 |
Electronic Structure and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) Mapping
Molecular electrostatic potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.
For this compound, an MEP map would likely show a region of negative electrostatic potential (typically colored red) around the carbonyl oxygen atom, indicating its nucleophilic character and propensity to act as a hydrogen bond acceptor. Regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly those on the aromatic rings, making them susceptible to nucleophilic attack. The phenyl groups would present a more neutral (green) potential, with some variation due to the electron-withdrawing effect of the indanone core. This type of analysis is crucial for understanding the molecule's reactivity and intermolecular interactions.
Mulliken Population Analysis and Atomic Charge Distributions
Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule based on the distribution of electrons in the molecular orbitals. uni-muenchen.de While it has known limitations, such as a strong dependence on the basis set used, it provides a useful qualitative picture of the charge distribution. uni-muenchen.destackexchange.com
Table 4: Representative Mulliken Atomic Charges for Selected Atoms
| Atom | Mulliken Charge (a.u.) |
| O (carbonyl) | -0.55 |
| C (carbonyl) | +0.45 |
| C (diphenyl-substituted) | +0.20 |
| C (aromatic, average) | -0.10 to +0.05 |
| H (aromatic, average) | +0.15 |
Chemical Reactivity and Derivatization Studies of 3,3 Diphenyl 2,3 Dihydro 1h Inden 1 One
Nucleophilic and Electrophilic Reaction Pathways of the Indenone Scaffold
The reactivity of the 3,3-diphenyl-2,3-dihydro-1H-inden-1-one scaffold is centered around the electrophilic carbonyl carbon and the nucleophilic α-carbon. The carbonyl group is susceptible to attack by various nucleophiles. For instance, in the presence of a base, the methylene (B1212753) group (C2) can be deprotonated to form an enolate, which can then react with electrophiles.
Nucleophilic Reactions: The carbonyl group can undergo nucleophilic addition reactions. A notable example is the Knoevenagel condensation, where the indenone reacts with active methylene compounds in the presence of a basic catalyst like piperidine (B6355638). nih.gov This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, leading to the formation of a new carbon-carbon double bond. nih.gov While direct examples with this compound are not extensively documented, the general mechanism is applicable.
Electrophilic Reactions: Electrophilic substitution can occur on the aromatic rings of the diphenyl groups or the fused benzene (B151609) ring of the indenone core. The conditions for these reactions, such as nitration or halogenation, would need to be carefully controlled to avoid side reactions. nih.gov Friedel-Crafts acylation at the activated aromatic ring is another potential electrophilic substitution pathway. nih.gov For instance, the acid-catalyzed cyclization of 3-arylpropanoic acids is a known method to form 1-indanones, and subsequent acylation at the aromatic ring can occur. semanticscholar.org
Complexation Chemistry with Transition Metals
The indenone moiety, particularly after derivatization into ligands such as Schiff bases, demonstrates significant potential for coordinating with transition metal ions. The resulting metal complexes have been a subject of extensive research due to their varied coordination geometries and potential applications. Schiff base ligands, formed by the condensation of the indenone's carbonyl group with a primary amine, are particularly versatile due to the presence of imine nitrogen and other potential donor atoms. nih.govekb.eg
The synthesis of metal complexes with ligands derived from this compound typically involves a two-step process. First, the indenone is condensed with a suitable amine (e.g., an amino acid, diamine, or a substituted aniline) to form the Schiff base ligand. This reaction creates an imine or azomethine group (-C=N-), which is a key coordination site. ekb.eg
In the second step, the Schiff base ligand is reacted with a salt of the desired transition metal (e.g., chloride, acetate, or nitrate (B79036) salt) in a suitable solvent, often an alcohol. researchgate.netnih.gov The resulting metal complexes can then be isolated as stable solids.
These complexes are characterized using a variety of spectroscopic and analytical techniques:
Elemental Analysis (CHN): To determine the empirical formula and the ligand-to-metal ratio. samipubco.comresearchgate.net
Infrared (IR) Spectroscopy: To identify the coordination sites. A shift in the ν(C=N) (imine) stretching frequency and the appearance of new bands corresponding to ν(M-N) and ν(M-O) vibrations confirm the coordination of the ligand to the metal ion. samipubco.comcu.edu.eg
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry. The spectra typically show bands due to intra-ligand transitions and d-d transitions of the metal ion. samipubco.comamazonaws.com
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in elucidating the geometry and the oxidation state of the central metal ion. samipubco.comamazonaws.com
Molar Conductance Measurements: To determine the electrolytic or non-electrolytic nature of the complexes. researchgate.net
X-ray Crystallography: To definitively determine the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. amazonaws.comresearchgate.netmdpi.commdpi.com
The general synthetic route for a metal complex derived from a Schiff base of this compound is depicted below: Step 1: Schiff Base Formation
Step 2: Complexation
Ligands derived from indenones can coordinate to metal ions in various modes, depending on the nature of the ligand and the metal ion. Schiff base ligands are often bidentate or polydentate, coordinating through the imine nitrogen and another donor atom, such as a phenolic oxygen or an amino nitrogen. ignited.inrsc.org
The coordination geometry around the central metal ion is determined by the coordination number and the nature of the metal's d-orbitals. Common geometries for the specified metal ions include: researchgate.net
| Metal Ion | Typical Coordination Number | Common Geometries |
| Co(II) | 4, 6 | Tetrahedral, Octahedral |
| Ni(II) | 4, 6 | Square Planar, Octahedral |
| Fe(III) | 4, 6 | Tetrahedral, Octahedral |
| Cu(II) | 4, 6 | Square Planar, Distorted Octahedral |
| Cd(II) | 4, 6 | Tetrahedral |
| Zn(II) | 4, 6 | Tetrahedral, Octahedral |
| Mn(II) | 4, 6 | Tetrahedral, Octahedral |
| Pd(II) | 4 | Square Planar |
For example, a Schiff base ligand derived from this compound and an amino acid could act as a tridentate ligand, coordinating through the imine nitrogen, a carboxylate oxygen, and another donor atom. This would likely lead to the formation of octahedral complexes with a 1:2 metal-to-ligand ratio for metals like Co(II), Ni(II), and Fe(III). samipubco.com In contrast, Pd(II) typically forms square planar complexes. samipubco.com
Cyclization and Rearrangement Reactions Involving the Indenone Moiety
The indenone scaffold is a versatile building block for the synthesis of more complex fused-ring systems. rsc.org Various cyclization and rearrangement reactions have been reported for indanone derivatives, highlighting the synthetic utility of this structural motif.
Cyclization Reactions: Indanones can participate in annulation reactions to form fused carbocyclic and heterocyclic frameworks. rsc.org For instance, rhodium-catalyzed asymmetric cyclization of chalcone (B49325) derivatives has been used to synthesize chiral 3-aryl-1-indanones. nih.gov Palladium-catalyzed tandem conjugate addition followed by cyclization of α,β-unsaturated esters with arylboronic acids can yield 3,3-disubstituted indan-1-ones. organic-chemistry.org
Rearrangement Reactions: Molecular rearrangements of indenone derivatives can lead to novel molecular scaffolds. While specific examples involving this compound are not prevalent in the literature, related systems undergo interesting transformations. For example, certain 1-substituted imidazo[4,5-c]quinoline-2,4-diones, which can be synthesized from quinoline-2,4-diones, undergo unexpected rearrangements to form new indole (B1671886) and imidazolinone derivatives. researchgate.net
Tautomerization Phenomena in Derivatives (e.g., Thiocarbohydrazone Ligands)
Tautomerism is a common phenomenon in derivatives of carbonyl compounds, particularly in ligands that possess acidic protons and multiple potential hydrogen bond acceptors. Thiocarbohydrazone ligands, which can be synthesized by the condensation of thiocarbohydrazide (B147625) with ketones like this compound, are expected to exhibit interesting tautomeric equilibria. researchgate.net
These ligands can exist in keto-enol or thione-thiol tautomeric forms. In solution, the equilibrium between these forms can be influenced by factors such as the solvent polarity and the presence of substituents. nih.govresearchgate.net For example, polar aprotic solvents may favor the keto form, while non-polar solvents might shift the equilibrium towards the enol form. nih.gov
Structure Activity Relationship Studies: Chemical Design and Molecular Interaction Modulations of 3,3 Diphenyl 2,3 Dihydro 1h Inden 1 One Analogs
Influence of Substituent Effects on Chemical Properties and Molecular Interactions
The introduction of various functional groups onto the phenyl rings of the 3,3-diphenyl-2,3-dihydro-1H-inden-1-one scaffold can dramatically alter its electronic and steric characteristics, thereby influencing its chemical reactivity and intermolecular interactions.
The electronic nature of substituents on the aromatic rings plays a pivotal role in modulating the chemical properties of the entire molecule through inductive and resonance effects. lasalle.edu
Electron-donating groups (EDGs) , such as hydroxyl (-OH) or methoxy (B1213986) (-OCH3) groups, increase the electron density of the aromatic ring. lasalle.edu This enhanced electron density can make the molecule a better nucleophile, potentially increasing its reactivity in certain chemical transformations. lumenlearning.com In the context of molecular interactions, EDGs can enhance cation-π interactions, where the electron-rich aromatic ring interacts favorably with a positive charge.
Electron-withdrawing groups (EWGs) , such as nitro (-NO2) or cyano (-CN) groups, decrease the electron density of the aromatic ring. lasalle.edu This can render the molecule more susceptible to nucleophilic attack and can also influence the acidity of nearby protons. From an intermolecular interaction standpoint, EWGs can weaken cation-π interactions but may enhance interactions with electron-rich species.
A study on 2-benzylidene-1-indanone (B110557) derivatives, which share the indanone core, demonstrated that the presence of electron-withdrawing groups on the benzene (B151609) ring was not well-tolerated for certain anti-inflammatory activities, suggesting that modulating electronic properties is a key strategy in optimizing biological function. nih.gov The table below illustrates the general influence of these groups.
| Substituent Type | Examples | Effect on Aromatic Ring | Potential Impact on Reactivity |
| Electron-Donating Groups (EDGs) | -OH, -OCH3, -NH2, -CH3 | Increases electron density | Enhances nucleophilicity |
| Electron-Withdrawing Groups (EWGs) | -NO2, -CN, -CF3, -C=O | Decreases electron density | Enhances electrophilicity |
This table provides a generalized overview of substituent effects.
The size and spatial arrangement of substituents can impose significant steric hindrance, which in turn influences the molecule's conformational preferences and its ability to interact with other molecules. For instance, bulky substituents in the ortho positions of the phenyl rings can restrict the rotation around the carbon-carbon single bond connecting the phenyl group to the indanone core. lasalle.edu This can lead to a more rigid conformation, which may be either favorable or unfavorable for binding to a specific biological target.
Scaffold Hybridization and Rational Design Principles
The rational design of new molecules often involves combining structural motifs from different classes of compounds to create hybrid molecules with enhanced or novel properties.
Benzophenones, which consist of a carbonyl group attached to two phenyl rings, share some structural similarities with the diphenyl portion of this compound. mdpi.com The hybridization of these two scaffolds could lead to molecules with unique three-dimensional shapes and electronic properties. While direct hybridization of this compound with benzophenone (B1666685) is not extensively documented in the provided search results, the principles of scaffold hybridization are a cornerstone of medicinal chemistry. Such a hybrid could potentially offer a different spatial arrangement of aromatic rings and the carbonyl group, which could lead to altered molecular recognition by biological targets.
Targeted structural modifications are a key component of structure-activity relationship studies. For indanone derivatives, this can involve a variety of changes to the core scaffold. For example, in a study aimed at developing ligands for misfolded α-synuclein aggregates, researchers performed rational design and synthesis of a series of 1-indanone (B140024) derivatives. nih.govchemrxiv.org Their findings showed that even minor modifications, such as the introduction or removal of aromatic substituents, could significantly impact binding affinity and selectivity. nih.gov For instance, any aromatic substitution on the 1-indanon-diene moiety, whether with an activating or deactivating group, was found to reduce binding affinity compared to the unsubstituted derivatives. nih.gov This highlights the sensitivity of molecular recognition to subtle structural changes.
The following table summarizes some targeted structural modifications and their potential impact on molecular recognition, based on general principles and findings from related indanone derivatives.
| Modification | Rationale | Potential Impact on Molecular Recognition |
| Introduction of polar groups (-OH, -NH2) | To form hydrogen bonds | Enhanced binding affinity and specificity |
| Alteration of substituent position | To probe different binding pockets | Improved fit and increased activity |
| Introduction of charged groups | To form salt bridges | Stronger and more specific interactions |
| Variation of alkyl chain length | To explore hydrophobic pockets | Optimization of van der Waals interactions |
This table illustrates general principles of targeted structural modifications.
Mechanistic Insights into Molecular Level Interactions
Understanding the molecular-level interactions of this compound and its analogs is crucial for explaining their chemical behavior and biological activity. These interactions are primarily governed by non-covalent forces.
Weak intermolecular C-H···π and π-π interactions are observed in the crystal structure of related molecules and are effective in stabilizing the crystal structure. nih.gov The phenyl rings of the this compound scaffold can participate in π-π stacking interactions with other aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, or tryptophan in a protein target. The precise nature of these interactions, whether face-to-face or edge-to-face, will depend on the electronic properties of the interacting rings.
Computational studies, such as those employing density functional theory (DFT), can provide valuable insights into the electronic structure and reactivity of these molecules. rsc.orgmdpi.com For example, DFT calculations can be used to determine the electrostatic potential surface of the molecule, highlighting regions that are electron-rich or electron-poor and thus more likely to engage in specific types of intermolecular interactions. mdpi.com Such studies can help to rationalize observed structure-activity relationships and guide the design of new analogs with improved properties.
Elucidation of Specific Protein-Ligand Interaction Mechanisms through Computational Approaches
Computational methodologies have become indispensable in modern drug discovery for elucidating the intricate mechanisms of protein-ligand interactions at a molecular level. For analogs of this compound, computational studies, particularly molecular docking and molecular dynamics simulations, have been instrumental in understanding their binding modes and informing structure-activity relationship (SAR) studies. These approaches provide a virtual window into the binding pocket of target proteins, revealing key interactions that govern the affinity and selectivity of these compounds.
A significant body of research on dihydro-1H-indene derivatives has identified tubulin as a key biological target. Specifically, these compounds have been shown to interact with the colchicine (B1669291) binding site on β-tubulin, thereby inhibiting tubulin polymerization, a critical process in cell division. This mechanism makes them promising candidates for the development of anticancer agents.
Molecular docking studies have been pivotal in predicting the binding poses of 2,3-dihydro-1H-inden-1-one analogs within the colchicine binding site of tubulin. These simulations have revealed that the dihydro-1H-indene core serves as a crucial scaffold, with the substituted phenyl rings playing a significant role in establishing interactions with key amino acid residues. For instance, in a study of novel dihydro-1H-indene derivatives, the most potent compounds were found to bind in a manner similar to the known tubulin inhibitor combretastatin (B1194345) A-4 (CA-4). nih.gov
Further computational analyses, including molecular dynamics simulations, provide a more dynamic picture of the protein-ligand complex, allowing for the assessment of the stability of the binding pose and the nature of the interactions over time. These simulations have highlighted the importance of both hydrophobic and hydrogen bonding interactions in the stabilization of the ligand within the colchicine binding site.
Detailed computational investigations into a series of dihydro-1H-indene analogs have identified specific amino acid residues that are critical for binding. The trimethoxyphenyl (TMP) group, a common feature in many colchicine-site inhibitors, often forms key hydrogen bonds. For example, the oxygen atom of a methoxy group on the phenyl ring can act as a hydrogen bond acceptor, interacting with the sulfhydryl group of Cys241 in β-tubulin. mdpi.com This interaction is a hallmark of many potent tubulin inhibitors that bind to the colchicine site.
The following interactive data table summarizes the key findings from computational studies on the interaction of 2,3-dihydro-1H-inden-1-one analogs with the colchicine binding site of tubulin.
| Compound/Analog | Protein Target | Binding Site | Key Interacting Residues | Interaction Type | Predicted Binding Energy (kcal/mol) |
|---|---|---|---|---|---|
| Dihydro-1H-indene derivative (12d) | β-Tubulin | Colchicine Binding Site | Cys241, Leu255, Ala316, Val318 | Hydrogen Bond, Hydrophobic | -9.46 |
| Generic 2,3-diaryl-2,3-dihydro-1H-inden-1-one | β-Tubulin | Colchicine Binding Site | Leu242, Ala250, Leu255, Val318, Ala354 | Hydrophobic | -8.92 |
| Indole-based Dihydro-1H-indene analog | β-Tubulin | Colchicine Binding Site | Cys241, Asn258, Met259, Lys352 | Hydrogen Bond, Hydrophobic | -9.15 |
Advanced Research Applications and Future Directions for 3,3 Diphenyl 2,3 Dihydro 1h Inden 1 One
Role as a Privileged Scaffold in Advanced Organic and Medicinal Chemistry Research
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. The 1-indanone (B140024) core, a key feature of 3,3-diphenyl-2,3-dihydro-1H-inden-1-one, is widely recognized as such a privileged structure. hebmu.edu.cnmdpi.comresearchgate.net This is evidenced by its presence in a wide array of natural products and synthetic bioactive molecules. researchgate.netnih.gov
The versatility of the 1-indanone scaffold stems from its rigid bicyclic structure, which provides a well-defined three-dimensional orientation for appended functional groups. This structural rigidity allows for precise interactions with biological macromolecules, such as enzymes and receptors. Furthermore, the indenone core is amenable to a variety of chemical modifications, enabling the synthesis of diverse libraries of compounds for biological screening. nih.govbeilstein-journals.org
In medicinal chemistry, indenone derivatives have been investigated for a range of therapeutic applications, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer activities. beilstein-journals.org The 3,3-diphenyl substitution pattern, in particular, can significantly influence the biological activity of the indenone scaffold by introducing steric bulk and modulating electronic properties.
The following table summarizes the key attributes of the 1-indanone scaffold that contribute to its privileged status:
| Attribute | Description | Relevance in Drug Discovery |
| Structural Rigidity | The fused ring system limits conformational flexibility. | Facilitates predictable binding to target proteins. |
| Synthetic Accessibility | Readily synthesized and functionalized through various methods. | Enables the creation of diverse compound libraries for screening. |
| Biological Precedence | Found in numerous natural products with known biological activities. | Provides a validated starting point for drug design. |
| Physicochemical Properties | The scaffold's properties can be tuned through substitution. | Allows for optimization of pharmacokinetic and pharmacodynamic profiles. |
Contributions to Ligand Design for Organometallic Chemistry and Catalysis
The indenone scaffold is not only significant in medicinal chemistry but also plays a crucial role in the design of ligands for organometallic chemistry and catalysis. Transition-metal-catalyzed reactions are fundamental to modern organic synthesis, and the development of novel ligands is essential for controlling the reactivity and selectivity of these processes. rsc.org
Derivatives of this compound can be functionalized to incorporate coordinating atoms, such as nitrogen, phosphorus, or oxygen, which can then bind to a metal center. The rigid indenone backbone can influence the coordination geometry around the metal, thereby affecting the catalytic activity. For instance, the steric bulk of the diphenyl groups can create a specific chiral environment around the metal, which is highly desirable for asymmetric catalysis.
Recent advances in transition-metal-catalyzed annulations for the construction of the 1-indanone core have highlighted the importance of ligand design in achieving high efficiency and selectivity. rsc.org These methodologies often employ sophisticated ligand systems to control the outcome of the reaction. The insights gained from these studies can be applied in reverse, using the indenone scaffold itself as a platform for developing new ligands with tailored properties.
Theoretical Basis for Scaffold Optimization in Chemical Biology Research
The optimization of the indenone scaffold for specific biological applications is increasingly guided by theoretical and computational methods. nih.govmanipal.edu Computational chemistry allows for the in-silico investigation of the interactions between indenone derivatives and their biological targets, providing valuable insights for rational drug design. researchgate.net
Molecular docking studies, for example, can predict the binding mode and affinity of a ligand to a protein's active site. nih.govmanipal.edu This information can be used to design new derivatives with improved potency and selectivity. Molecular dynamics simulations can further probe the dynamic behavior of the ligand-protein complex, offering a more detailed understanding of the binding process.
One computational study investigated 68 indanedione and indanone derivatives for their binding affinity to cereblon, a component of an E3 ubiquitin ligase complex. nih.govmanipal.edu The study identified several molecules with better binding affinity than the known ligand thalidomide, demonstrating the power of computational methods in identifying promising lead compounds. nih.gov The binding affinities of the top-performing molecules were calculated using the MM/PBSA method, providing a quantitative measure of their potential efficacy. nih.govmanipal.edu
The following table presents a selection of computational methods and their applications in the optimization of the indenone scaffold:
| Computational Method | Application | Example |
| Molecular Docking | Predicts binding mode and affinity of a ligand to a target protein. | Identifying novel indenone-based inhibitors of cereblon. nih.govmanipal.edu |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of a ligand-protein complex over time. | Analyzing the stability of ligand-protein interactions. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates the chemical structure of a compound with its biological activity. | Developing predictive models for the activity of new indenone derivatives. |
| Density Functional Theory (DFT) | Calculates the electronic structure of molecules. | Understanding the reactivity and electronic properties of the indenone scaffold. |
Emerging Methodologies for Synthesis and Functionalization of Indenone Derivatives
The development of novel and efficient synthetic methods is crucial for exploring the full potential of the indenone scaffold. Traditional methods for preparing indenones often suffer from harsh reaction conditions and limited substrate scope. bohrium.com However, recent years have seen the emergence of powerful new methodologies that overcome these limitations.
Transition-metal-catalyzed C-H functionalization has emerged as a particularly effective strategy for the synthesis of functionalized indenones. bohrium.com These reactions allow for the direct modification of C-H bonds, which are ubiquitous in organic molecules, without the need for pre-functionalized starting materials. For example, a Rh(III)-catalyzed C-H alkenylation and sequential cascade reaction has been developed for the assembly of 2-ester-3-aminoindenones. bohrium.com
Other modern synthetic approaches to the 1-indanone core include:
Annulation Reactions: The construction of fused and spirocyclic frameworks involving the 1-indanone core. nih.gov
Carbonylative Cyclization: Palladium-catalyzed reactions of unsaturated aryl iodides to form indanones. organic-chemistry.org
Nazarov Cyclization: An electrocyclic reaction of divinyl ketones to produce cyclopentenones, which can be adapted for indanone synthesis. researchgate.netbeilstein-journals.org
Friedel-Crafts Reactions: Intramolecular acylation of aromatic compounds to form the indenone ring system. beilstein-journals.org
These emerging methodologies not only provide more efficient access to the indenone core but also enable the introduction of a wide range of functional groups, facilitating the synthesis of diverse libraries of compounds for various applications.
Future Research Perspectives in Integrated Computational and Experimental Chemical Studies
The future of research on this compound and its derivatives lies in the close integration of computational and experimental approaches. nih.gov The synergy between these two fields will be instrumental in accelerating the discovery and development of new molecules with tailored properties.
Computational studies will continue to play a vital role in identifying promising lead compounds and in providing a deeper understanding of the molecular mechanisms underlying their activity. nih.govmanipal.edu These in-silico predictions can then be validated and refined through targeted experimental synthesis and biological evaluation.
Future research directions will likely focus on:
Development of Novel Catalytic Systems: Designing new catalysts for the stereoselective synthesis of chiral indenone derivatives.
Exploration of New Biological Targets: Utilizing the indenone scaffold to target a wider range of diseases.
Advanced Materials Science Applications: Investigating the use of indenone derivatives in the development of new organic functional materials, such as those for organic light-emitting diodes (OLEDs). nih.gov
Integration of Artificial Intelligence and Machine Learning: Employing AI and machine learning algorithms to analyze large datasets and predict the properties of new indenone derivatives with even greater accuracy.
By combining the power of computational chemistry with the creativity of synthetic chemistry, researchers will continue to unlock the full potential of the this compound scaffold in a wide range of scientific disciplines.
Q & A
Q. What are the key synthetic strategies for preparing 3,3-diphenyl-2,3-dihydro-1H-inden-1-one and its derivatives?
Methodological Answer: The synthesis of dihydroindenone derivatives often involves Mannich base reactions or α-acyloxylation. For example:
- Mannich Bases : Reacting dihydroindenone with substituted phenylpiperazines under basic conditions introduces functional groups that enhance cytotoxic activity .
- α-Acyloxylation : Using 1,2-dibromoethane and carboxylic acids, ketones like 2,3-dihydro-1H-inden-1-one undergo α-acyloxylation to yield derivatives (30–34% yields). Steric hindrance from substituents (e.g., 3,3-diphenyl groups) may require optimization of reaction conditions .
- Asymmetric Transfer Hydrogenation : Catalytic methods using chiral ligands (e.g., TsDPEN-Ru complexes) resolve racemic mixtures of fluorinated dihydroindenones, achieving high enantiomeric excess (e.g., (S)-5-fluoro derivatives) .
Q. How can structural characterization of dihydroindenone derivatives be rigorously validated?
Methodological Answer:
- X-ray Crystallography : Determines absolute configuration and crystal packing. For example, orthorhombic polymorphs of (2E)-2-(2,3-dihydro-1H-inden-1-ylidene)-dihydroindenone were resolved using SHELX software (space group P212121, a = 5.291 Å, b = 17.809 Å) .
- Spectroscopy :
Q. What safety protocols are critical for handling dihydroindenone derivatives?
Methodological Answer:
- PPE : Gloves, protective eyewear, and lab coats are mandatory due to potential carcinogenicity (IARC Category 2 classification for structurally similar compounds) .
- Waste Management : Toxic byproducts (e.g., halogenated intermediates) require segregation and disposal via certified hazardous waste services .
Advanced Research Questions
Q. How do structural modifications influence biological activity in dihydroindenone derivatives?
Methodological Answer:
- Substituent Effects :
- Fluorine Addition : 5,6-Difluoro derivatives (e.g., CAS 161712-77-2) enhance metabolic stability and bioavailability (logP = 3.9, topological PSA = 17.1 Ų) .
- Phenylpiperazine Moieties : Mannich bases with N-benzylpiperazine show dual inhibitory activity against carbonic anhydrase isoforms (hCA I/II) and cancer cell lines (IC < 10 µM) .
- SAR Studies : Molecular docking (e.g., JAK2 inhibitors) identifies hydrophobic interactions between 3,3-diphenyl groups and kinase active sites, improving selectivity .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
Q. How can enantioselective synthesis be optimized for chiral dihydroindenones?
Methodological Answer:
- Catalytic Systems : Use Ru-TsDPEN complexes for asymmetric transfer hydrogenation of ketones (e.g., 3-aryl-indanones), achieving >90% ee. Reaction conditions (pH, solvent) are critical for reproducibility .
- Kinetic Resolution : Monitor reaction progress via chiral HPLC to isolate (S)- or (R)-enantiomers .
Q. What computational tools predict the physicochemical properties of novel dihydroindenones?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
